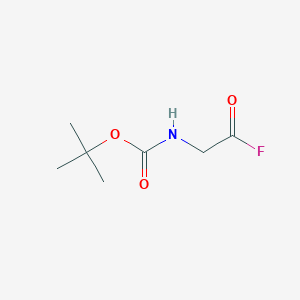
tert-Butyl (2-fluoro-2-oxoethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylethyl N-(fluorocarbonylmethyl)carbamate is a chemical compound with the molecular formula C7H12FNO3. It contains 12 hydrogen atoms, 7 carbon atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 fluorine atom
Méthodes De Préparation
The synthesis of tert-Butyl (2-fluoro-2-oxoethyl)carbamate can be achieved through several methods. One common approach involves the reaction of a carbamoyl chloride with a substituted phenol in a one-pot procedure . This method is economical and efficient, providing high yields of the desired product. Another method involves the use of carbonylimidazolide in water with a nucleophile, which allows for the preparation of carbamates without the need for an inert atmosphere . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Analyse Des Réactions Chimiques
1,1-Dimethylethyl N-(fluorocarbonylmethyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carbonylimidazolide, nucleophiles, and carbamoyl chlorides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with a nucleophile in the presence of carbonylimidazolide can produce ureas, carbamates, and thiocarbamates .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other carbamates and related compounds. In biology and medicine, it may be studied for its potential effects on various biological pathways and its interactions with molecular targets. In industry, it can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-fluoro-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. In chemical reactions, it acts as a carbamoylating agent, facilitating the formation of carbamate bonds .
Comparaison Avec Des Composés Similaires
1,1-Dimethylethyl N-(fluorocarbonylmethyl)carbamate can be compared to other similar compounds, such as other carbamates and ureas. Similar compounds include methyl carbamate, phenyl carbamate, and various N-substituted carbamates . The uniqueness of tert-Butyl (2-fluoro-2-oxoethyl)carbamate lies in its specific structure, which includes a fluorocarbonylmethyl group. This structural feature may confer unique properties and reactivity compared to other carbamates.
Propriétés
Numéro CAS |
133010-01-2 |
|---|---|
Formule moléculaire |
C7H12FNO3 |
Poids moléculaire |
177.17 g/mol |
Nom IUPAC |
tert-butyl N-(2-fluoro-2-oxoethyl)carbamate |
InChI |
InChI=1S/C7H12FNO3/c1-7(2,3)12-6(11)9-4-5(8)10/h4H2,1-3H3,(H,9,11) |
Clé InChI |
ULQZUCUHAZNBPI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(=O)F |
SMILES canonique |
CC(C)(C)OC(=O)NCC(=O)F |
Synonymes |
Carbamic acid, (2-fluoro-2-oxoethyl)-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














